N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Fluorobenzamide Formation: The final step involves the coupling of the oxadiazole derivative with 4-fluorobenzoic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heteroaromatic compounds, expanding its structural diversity.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxadiazole ring or the bromophenyl group.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs, particularly due to its potential antimicrobial and anticancer activities.
Materials Science: Its unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown similar antimicrobial and anticancer activities.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Another compound with a bromophenyl group, known for its antimicrobial properties.
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is unique due to the presence of the oxadiazole ring and the fluorobenzamide moiety, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C15H9BrFN3O2 |
---|---|
Molecular Weight |
362.15 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H9BrFN3O2/c16-11-5-1-9(2-6-11)13-14(20-22-19-13)18-15(21)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |
InChI Key |
DBGUZBBCTJATCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2NC(=O)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.